molecular formula C6H7ClN2 B165676 4-Chlorobenzene-1,3-diamine CAS No. 5131-60-2

4-Chlorobenzene-1,3-diamine

Cat. No. B165676
Key on ui cas rn: 5131-60-2
M. Wt: 142.58 g/mol
InChI Key: ZWUBBMDHSZDNTA-UHFFFAOYSA-N
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Patent
US04960936

Procedure details

3 g of dicyanodiamide, 3 g of acetic acid, 2 g of Raney nickel (60%, aqueous), and 120 ml of methanol are introduced in an autoclave equipped with gas introduction stirrer. Under a hydrogen pressure of 4 bar and a temperature of 25° C., the dicyanodiamide is hydrogenated to the formamidine acetate. 40.8 g of 1-chloro-2,4-dinitrobenzene are then added to the autoclave, and the hydrogenation is carried out at a pressure of 10 bar and a temperature of 60° C. The hydrogenation time is 11/4 hours. 1-Chloro-2,4-diaminobenzene, 98% pure (analysed as 1-Chloro-2,4-acetamidobenzene by liquid chromatography), is obtained in quantitative yield.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N=C(N)N)#N.C(O)(=O)C.C(O)(=O)C.C(N)=N.[Cl:18][C:19]1[CH:24]=[CH:23][C:22]([N+:25]([O-])=O)=[CH:21][C:20]=1[N+:28]([O-])=O>[Ni].CO>[Cl:18][C:19]1[CH:24]=[CH:23][C:22]([NH2:25])=[CH:21][C:20]=1[NH2:28] |f:2.3|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(#N)N=C(N)N
Name
Quantity
3 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
2 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
120 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)N=C(N)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O.C(=N)N
Step Four
Name
Quantity
40.8 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with gas introduction stirrer
CUSTOM
Type
CUSTOM
Details
a temperature of 25° C.
CUSTOM
Type
CUSTOM
Details
a temperature of 60° C
CUSTOM
Type
CUSTOM
Details
4 hours
Duration
4 h

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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